3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline
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Overview
Description
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline is an organic compound that features a difluoromethoxy group, a fluorophenyl group, and a methylaniline group
Preparation Methods
The synthesis of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline typically involves multiple steps. One common method involves the difluoromethylation of a precursor compound. This process can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Scientific Research Applications
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological research, especially in studies involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline involves its interaction with molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity. These groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds also contain difluoromethoxy groups and are used in the synthesis of nitrogen-containing heterocycles.
Trifluoromethylated Compounds: These compounds have similar fluorinated groups but differ in their chemical properties and applications.
Properties
IUPAC Name |
3-[2-(difluoromethoxy)-3-fluorophenyl]-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-8-5-9(7-10(18)6-8)11-3-2-4-12(15)13(11)19-14(16)17/h2-7,14H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDHPFSVCRXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=C(C(=CC=C2)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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